

Glafenine Drug Interaction Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

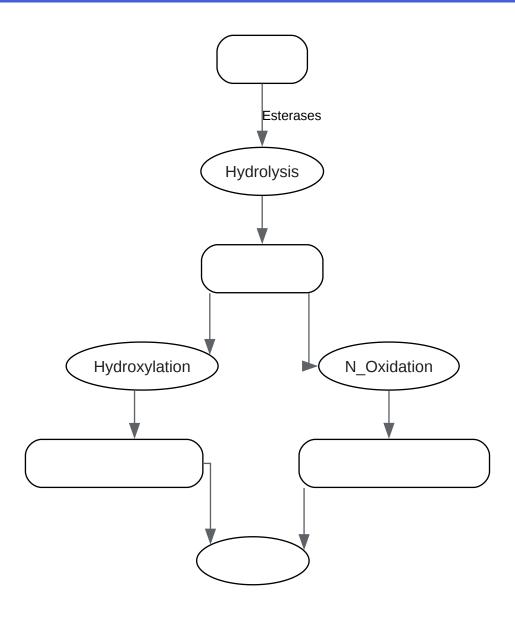
Introduction

Glafenine, an anthranilic acid derivative, was formerly used as an analgesic. However, it has been withdrawn from many markets due to concerns about adverse effects, including anaphylaxis and nephrotoxicity. As a non-steroidal anti-inflammatory drug (NSAID), glafenine's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which has implications for its interaction with other medications. This guide provides a comparative overview of documented drug interaction studies involving glafenine, with a focus on quantitative data, experimental protocols, and relevant physiological pathways.

Glafenine's Pharmacokinetic Profile

The metabolism of **glafenine** proceeds through several key steps. Initially, it undergoes hydrolysis to its active metabolite, glafenic acid. Subsequent metabolism of glafenic acid occurs via hydroxylation and N-oxidation. While the involvement of specific cytochrome P450 (CYP) isoenzymes in these processes has not been definitively elucidated in the available literature, this metabolic pathway presents a potential for pharmacokinetic interactions with drugs that are substrates, inhibitors, or inducers of shared metabolic enzymes.





Click to download full resolution via product page

Caption: Metabolic pathway of glafenine.

Documented Drug Interaction Studies Oral Anticoagulants: Phenprocoumon

A significant interaction has been documented between **glafenine** and the oral anticoagulant phenprocoumon.[1] This interaction is of particular importance due to the narrow therapeutic index of anticoagulants and the potential for increased bleeding risk.

The study was a double-blind, placebo-controlled trial involving twenty patients on long-term, stable phenprocoumon therapy.[1] Patients were administered either **glafenine** or a placebo,

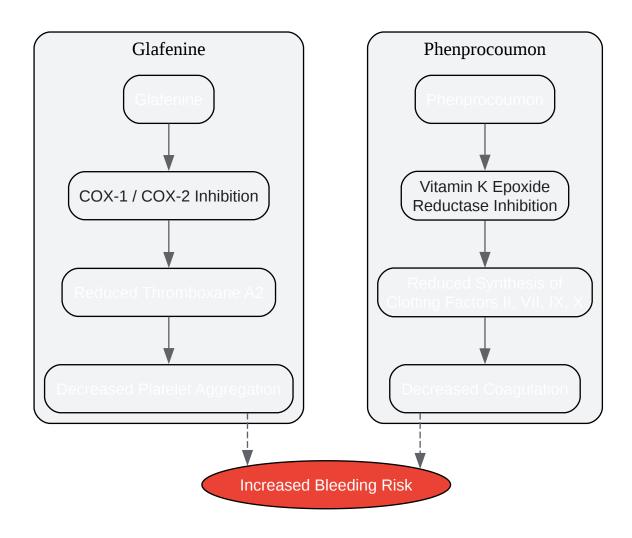


and the effects on anticoagulation were monitored over a four-week period. The primary endpoint was the Thrombotest time (TT), a measure of the extrinsic coagulation pathway.[1]

Parameter	Glafenine Group	Placebo Group	p-value
Thrombotest Time (TT)	Significant increase in weeks 2 and 3	No significant change	< 0.05
Phenprocoumon Concentration	No significant change	No significant change	Not significant
Clotting Factors II, VII, and X	Decrease at maximum TT values	Not reported	Not applicable
Data from a double- blind study on the effect of glafenine on oral anticoagulant therapy with phenprocoumon.[1]			

The study found that while **glafenine** significantly increased the Thrombotest time, it did not significantly alter the plasma concentrations of phenprocoumon.[1] This suggests that the interaction is primarily pharmacodynamic rather than pharmacokinetic. **Glafenine**'s inhibitory effect on COX-1 and COX-2 enzymes leads to a reduction in the synthesis of prostaglandins and thromboxane A2, a potent platelet aggregator. This antiplatelet effect, combined with the anticoagulant effect of phenprocoumon (which inhibits the synthesis of vitamin K-dependent clotting factors), results in an additive or synergistic effect on hemostasis, leading to an increased risk of bleeding.





Click to download full resolution via product page

Caption: Pharmacodynamic interaction of **glafenine** and phenprocoumon.

Other Potential Drug Interactions

While a definitive list of clinically significant interactions with **glafenine** is limited due to its withdrawn status, based on its pharmacological class as an NSAID, potential interactions with the following classes of drugs should be considered. However, it is crucial to note that specific quantitative data and detailed experimental protocols for **glafenine**'s interaction with these compounds are largely unavailable in the public domain.



Drug/Drug Class	Potential Interaction Mechanism	Potential Clinical Outcome
Other NSAIDs	Additive inhibition of COX enzymes.	Increased risk of gastrointestinal bleeding and renal toxicity.
Antivirals	Competition for renal excretion pathways.	Altered plasma concentrations of either drug.
Phenytoin	Potential for displacement from plasma protein binding sites or alteration of metabolism.	Altered phenytoin levels and risk of toxicity or loss of efficacy.
Sulfonylureas	Displacement from plasma protein binding, leading to increased free drug concentrations.	Increased risk of hypoglycemia.
Methotrexate	Competition for renal tubular secretion.	Increased methotrexate toxicity.
Cardiac Glycosides (e.g., Digoxin)	Alterations in renal clearance.	Potential for digoxin toxicity.
ACE Inhibitors & Diuretics	NSAIDs can reduce the antihypertensive effect of these drugs and increase the risk of renal impairment.	Reduced blood pressure control and increased risk of nephrotoxicity.
Beta-blockers	NSAIDs can antagonize the antihypertensive effects of beta-blockers.	Reduced blood pressure control.
Lithium	Reduced renal clearance of lithium.	Increased risk of lithium toxicity.
Cyclosporine & Tacrolimus	Additive nephrotoxic effects.	Increased risk of renal dysfunction.
Moclobemide	Limited data available.	Unknown.



Ouinolones	Potential for additive CNS	Increased risk of seizures.
Quinolones	effects, including seizures.	

Conclusion

The available evidence strongly indicates a clinically significant pharmacodynamic interaction between **glafenine** and the oral anticoagulant phenprocoumon, leading to an increased risk of bleeding. This is consistent with **glafenine**'s mechanism of action as a COX inhibitor. For a wide range of other drugs, while theoretical interactions based on the pharmacology of NSAIDs can be postulated, there is a notable lack of specific quantitative data and detailed experimental studies involving **glafenine**. Researchers and clinicians should exercise caution when encountering historical data on **glafenine** and be aware of the potential for interactions, particularly with anticoagulants and other drugs that affect hemostasis or renal function. The provided metabolic and signaling pathway diagrams offer a visual framework for understanding these potential interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. drugs.com [drugs.com]
- To cite this document: BenchChem. [Glafenine Drug Interaction Studies: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671574#glafenine-drug-interaction-studies-with-other-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com